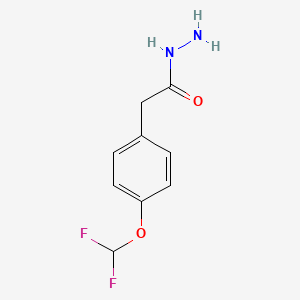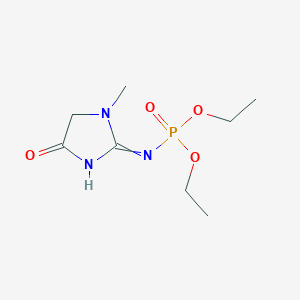
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidinylidenephosphoramidates, which are characterized by the presence of an imidazolidine ring and a phosphoramidate group. The compound’s molecular formula is C9H18N3O4P, and it has a molecular weight of 263.23 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diethyl phosphoramidate with 1-methyl-4-oxoimidazolidine-2-ylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The industrial production methods also include purification steps to remove any impurities and to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoramidate derivatives, while reduction may produce reduced imidazolidine compounds. Substitution reactions can result in a variety of substituted imidazolidinylidenephosphoramidates.
科学的研究の応用
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- (Z)-Dimethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- (Z)-Dibutyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- (Z)-Diisopropyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
Uniqueness
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its dimethyl, dibutyl, and diisopropyl analogs
特性
分子式 |
C8H16N3O4P |
|---|---|
分子量 |
249.20 g/mol |
IUPAC名 |
2-diethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N3O4P/c1-4-14-16(13,15-5-2)10-8-9-7(12)6-11(8)3/h4-6H2,1-3H3,(H,9,10,12,13) |
InChIキー |
XAPGXIMRDLMBCZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N=C1NC(=O)CN1C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)
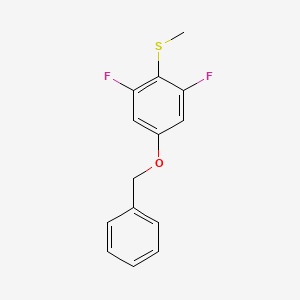
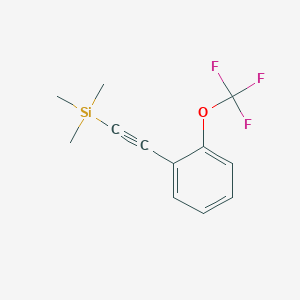
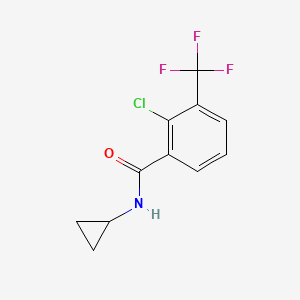

![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)
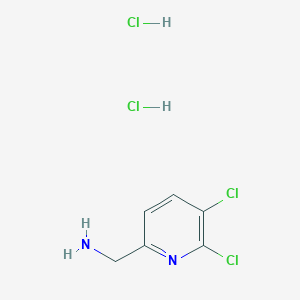
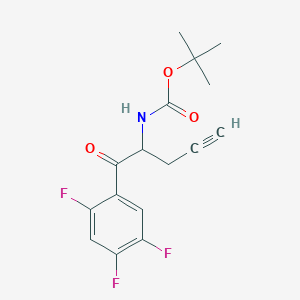
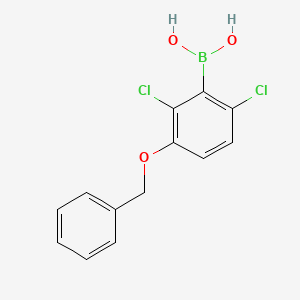
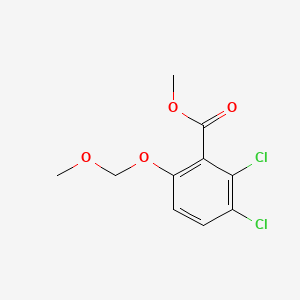
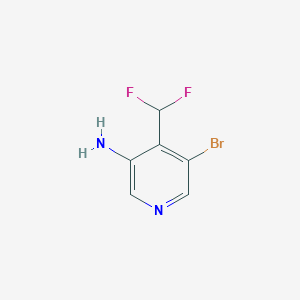
![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
